
Nicosulfuron
Overview
Description
Nicosulfuron is a sulfonylurea herbicide widely used for post-emergence control of annual and perennial grass weeds in maize (Zea mays L.) and other cereal crops. Its chemical structure is 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl-3-pyridinecarboxamide (C₁₅H₁₈N₆O₆S; molecular weight: 410.4 g/mol) . It is a systemic herbicide that inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, leading to plant growth inhibition and death .
This compound is characterized by:
- High selectivity: Effective against grass weeds (e.g., Setaria viridis, Sorghum halepense) while sparing maize due to rapid metabolic detoxification in tolerant crops .
- Environmental persistence: Degradation half-lives range from 5–42 days in soil and water, depending on microbial activity, pH, and temperature .
- Synergistic formulations: Often mixed with adjuvants (e.g., nonionic surfactants) or herbicides like atrazine to enhance efficacy and broaden weed control spectra .
Preparation Methods
Nicosulfuron can be synthesized through several routes. One common method involves the reaction of 2-chloronicotinic acid with various reagents to form the intermediate 2-amino sulfonyl-N,N-dimethylpyridine amide. This intermediate is then reacted with chloroformate and 2-amino-4,6-dimethoxypyrimidine to obtain this compound . Industrial production methods often involve the use of water-dispersible granules or oil-based suspension concentrates .
Chemical Reactions Analysis
Nicosulfuron undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to degrade through Fenton and Fenton-like reactions, which involve the use of iron and hydrogen peroxide . Common reagents used in these reactions include acids and bases, and the major products formed are typically less active or inactive metabolites .
Scientific Research Applications
Herbicidal Properties
Nicosulfuron is primarily used for controlling annual grasses and certain broadleaf weeds in maize crops. It operates by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of essential amino acids. This selective action allows for effective weed management while minimizing damage to maize plants.
Case Study: Efficacy in Maize Cultivation
A study demonstrated that this compound effectively reduced weed biomass by up to 90% in treated maize fields compared to untreated controls. The herbicide was applied at recommended rates, showing significant improvements in crop yield and quality due to reduced competition from weeds .
Effects on Soil Microbial Activity
This compound has been shown to influence soil microbial communities positively and negatively, depending on soil type and herbicide concentration.
Microbial Activity Insights
- In loamy soils, this compound application increased microbial biomass carbon by 23.4% to 42.2% within 14 days post-application .
- Conversely, in sandy soils, it exhibited a detrimental effect, reducing microbial biomass carbon by 9.2% to 18.2% .
These findings highlight the importance of soil composition when assessing the impact of this compound on microbial health.
Soil Enzymatic Response
This compound affects soil enzymatic activities, particularly those related to nitrogen cycling.
Enzyme Activity Observations
- Urease activity increased significantly in loamy soils treated with this compound, enhancing nitrogen availability for plants .
- In contrast, high doses of this compound led to a temporary inhibition of dehydrogenase activity, indicating a complex relationship between herbicide concentration and soil health .
Impact on Plant Metabolism
Research indicates that this compound influences plant metabolic pathways, particularly those related to sugar metabolism.
Metabolic Effects
In this compound-tolerant maize lines, the herbicide enhanced glycolysis and the tricarboxylic acid cycle pathways under stress conditions. This adaptation allowed for improved energy supply despite the herbicide's inhibitory effects on certain metabolic enzymes like hexokinase and phosphofructokinase .
Environmental Considerations
The environmental fate of this compound has been studied concerning its adsorption in various soil types.
Adsorption Studies
Research conducted in Brazil and Iowa indicated that this compound's adsorption coefficient varies significantly across different soils, ranging from to . This variability affects its mobility and potential environmental impact.
Summary Table of this compound's Applications
Mechanism of Action
Comparison with Similar Compounds
Nicosulfuron belongs to the sulfonylurea herbicide class, sharing structural and functional similarities with compounds such as rimsulfuron , tribenuron-methyl , and bensulfuron-methyl . Below is a detailed comparison:
Structural and Functional Similarities
Compound | Target Weeds | Cross-Reactivity* (%) | Key Structural Differences |
---|---|---|---|
This compound | Grass weeds (e.g., Setaria) | 100 (Reference) | Pyridine ring with dimethylcarbamoyl |
Rimsulfuron | Broadleaf/grass weeds | 5.7 | Pyrimidine ring substitution |
Tribenuron | Broadleaf weeds | 8.7 | Benzene ring with methyl ester |
Bensulfuron | Aquatic weeds | 2.1 | Benzene sulfonamide group |
*Cross-reactivity (CR) measured via immunoassay using anti-nicosulfuron antibodies .
Efficacy and Selectivity
- This compound vs. Rimsulfuron: Both are ALS inhibitors, but this compound dominates the global sulfonylurea market due to superior grass weed control. Blends (e.g., Ultim®, 1:1 this compound:rimsulfuron) are used for synergistic effects . this compound provides 88–100% control of Amaranthus retroflexus and Chenopodium album at 35–52.5 g/ha, outperforming rimsulfuron in mixed infestations .
- This compound vs. Monosulfuron: Monosulfuron (used in wheat) shares the ALS-inhibition mechanism but has lower efficacy against grass weeds (e.g., 70% control vs. This compound’s 95%) .
Environmental Impact and Degradation
Compound | Degradation Pathway | Half-Life (Days) | Microbial Degradation Efficiency* |
---|---|---|---|
This compound | Hydrolysis → aminopyrimidine | 5–42 | 90.1% (via Pseudomonas NSA02) |
Rimsulfuron | Photolysis → sulfonamide derivatives | 10–30 | 75% (via Talaromyces flavus) |
Tribenuron | Microbial → benzene ring cleavage | 7–20 | 65% (via Bacillus spp.) |
*Under optimal conditions (e.g., pH 5–6, 25–50°C) .
Resistance Profiles
- This compound resistance in Setaria viridis requires 30–960 g/ha for 50% inhibition (vs. 3.75–120 g/ha for susceptible populations) due to cytochrome P450-mediated metabolic detoxification .
- Rimsulfuron resistance is less common but linked to ALS gene mutations, unlike this compound’s metabolic resistance .
Synergistic Formulations
Mixture | Weed Control (%) | Crop Safety |
---|---|---|
This compound + Atrazine | 91.8–100 | Safe for maize |
This compound + 2,4-D | 87.9–100 | Moderate phytotoxicity |
Rimsulfuron + Thifensulfuron | 75–85 | Safe for cereals |
Data from maize field trials under 60–100% relative humidity .
Biological Activity
Nicosulfuron is a selective herbicide widely used for controlling various grass weeds in crops such as maize. Its biological activity primarily revolves around its effects on plant metabolism, soil enzymatic activity, and the physiological responses of treated plants. This article reviews recent findings on this compound's biological activity, including its impact on plant growth, soil health, and metabolic pathways.
This compound functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The herbicide is particularly effective against grass species while having a lesser impact on broadleaf plants.
Effects on Plant Growth and Metabolism
Recent studies have highlighted the complex interactions between this compound treatment and plant metabolic pathways:
- Sugar Metabolism : A study demonstrated that this compound significantly affects sugar metabolism in sweet maize seedlings. The treatment led to an increase in sucrose content in tolerant lines, indicating an adaptive response to herbicide stress. Specifically, the content of sucrose increased by 51.5% to 61.5% over seven days post-application compared to controls .
- Enzymatic Activity : The activities of key enzymes such as sucrose phosphate synthase and sucrose synthase were also enhanced in response to this compound treatment, suggesting a compensatory mechanism to maintain energy supply under stress conditions .
Soil Enzyme Activity
This compound's application has been shown to alter soil enzymatic activity, which can impact soil fertility:
- Urease Activity : A preliminary study found that this compound application resulted in a significant dose-dependent decrease in urease activity at various time points post-application, with maximum inhibition observed at 14 days . This effect was noted to be temporary, with some recovery at later stages.
- Dehydrogenase Activity : Similarly, dehydrogenase activity showed a transitory decline following this compound application, indicating that the herbicide can influence microbial activity in the soil ecosystem .
Case Study 1: this compound in Sweet Corn
A study focused on sweet corn varieties with varying tolerance levels to this compound revealed that tolerant varieties exhibited enhanced detoxification mechanisms. The cytochrome P450 enzyme family played a significant role in metabolizing this compound, allowing tolerant plants to mitigate herbicide-induced damage effectively .
Case Study 2: Control of Imperata cylindrica
Research conducted in Nigeria evaluated the efficacy of this compound against speargrass (Imperata cylindrica). Results indicated that plots treated with this compound had significantly lower biomass of speargrass compared to untreated controls three weeks post-treatment, demonstrating its effectiveness as a weed management tool .
Summary of Biological Activity Findings
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of nicosulfuron as a sulfonylurea herbicide?
this compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid (valine, leucine, isoleucine) biosynthesis. Methodologically, ALS inhibition can be validated via in vitro enzyme assays using purified ALS proteins, measuring residual enzyme activity after exposure to this compound. Dose-response curves (e.g., IC₅₀ values) and molecular docking simulations can further characterize binding affinity and interaction patterns at catalytic sites .
Q. How should researchers design experiments to evaluate this compound’s phytotoxicity in non-target crops?
Adopt a split-plot experimental design to account for variability in field conditions. For example, main plots can represent this compound application rates, while subplots test crop genotypes or growth stages. Monitor vegetative parameters (e.g., plant height, leaf area) and yield components (e.g., biomass, seed count) at critical growth phases. Ensure controls include untreated plots and crops with known herbicide sensitivity .
Q. What are the standard protocols for quantifying this compound residues in environmental samples?
Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity. Validate the method via recovery tests (spiking known concentrations into soil/water matrices) and calibration curves. For soil adsorption studies, employ batch equilibration techniques with Freundlich isotherm modeling to determine adsorption coefficients (Kf) and organic carbon-normalized values (Koc) .
Advanced Research Questions
Q. How can molecular dynamics simulations resolve this compound resistance mechanisms in weeds?
Build homology models of ALS proteins from resistant weed species (e.g., Amaranthus retroflexus) using tools like SWISS-MODEL. Perform molecular docking with this compound to identify binding interactions (e.g., hydrogen bonds, hydrophobic contacts). Conduct simulations to assess conformational changes at mutation sites (e.g., Pro197, Trp574) and calculate binding free energy differences (ΔG) between wild-type and mutant ALS .
Q. How do soil properties influence this compound’s environmental fate, and how can this be modeled experimentally?
Design a multi-soil adsorption study with varying organic matter (OM), clay content, and pH. Use Freundlich isotherms to quantify Kf values. Statistically correlate Kf with soil properties via multiple linear regression. For field validation, apply this compound to soils with contrasting OM levels and measure leaching potential using lysimeters or soil column experiments .
Q. What methodologies address contradictory findings in this compound’s impact on crop mineral content?
Conduct meta-analyses of existing studies to identify confounding variables (e.g., application timing, herbicide formulation). Replicate experiments under controlled conditions with standardized protocols (e.g., fixed growth stages, uniform soil nutrient profiles). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment effects on mineral uptake (N, Ca, Mg) and validate results via ICP-OES .
Q. How can researchers assess this compound’s reproductive toxicity in non-target organisms?
Employ in vivo models (e.g., zebrafish, rodents) exposed to sublethal doses. Measure endpoints such as sperm motility, testicular histopathology, and apoptotic markers (e.g., caspase-3 activity). Use transcriptomic analysis (RNA-seq) to identify dysregulated pathways (e.g., NF-κB signaling) and validate findings with qPCR or western blotting .
Q. Methodological Considerations
- Data Interpretation : Always contextualize results with soil/climate variables and application parameters (e.g., dose, timing).
- Statistical Rigor : Include power analyses to determine sample sizes and account for spatial heterogeneity in field trials .
- Reproducibility : Document detailed protocols for ALS assays, residue extraction, and molecular simulations in supplementary materials .
Properties
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOGUMHFFWOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034764 | |
Record name | Nicosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
9.53 g/mL, Density: 0.313 (bulk) | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless white solid, Colorless crystals, Tan-colored | |
CAS No. |
111991-09-4 | |
Record name | Nicosulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111991-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nicosulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111991094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG297D9264 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 °C, MP: 169-172 °C; 140-161 °C (technical) | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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